molecular formula C9H12ClN3 B2789953 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride CAS No. 2445785-63-5

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride

Numéro de catalogue: B2789953
Numéro CAS: 2445785-63-5
Poids moléculaire: 197.67
Clé InChI: RYCFZWVQKYDXOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, the tetrahydropyrrolo[3,2-c]pyridine scaffold, is a key heterocyclic motif found in compounds with a broad range of biological activities . This scaffold is recognized as a privileged structure in drug discovery, often used as a bioisostere for other nitrogen-containing heterocycles to optimize the properties of lead compounds . Researchers utilize this and related pyrrolopyridine derivatives in the synthesis and development of potential therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) diseases . For instance, the pyrrolo[3,2-c]pyridine ring system has been identified in investigational compounds showing inhibitory effects against specific kinases, making them promising candidates for anticancer and antiarthritic drug development . Furthermore, the tetrahydropyrrolopyridine core is analogous to other fused bicyclic systems that have been explored as potent inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), indicating its potential relevance in neurochemical research . This product is provided for use in strictly controlled laboratory research settings. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;/h4,11H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCFZWVQKYDXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=C1C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride typically involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is efficient and can be scaled up for industrial production.

Industrial Production Methods

In an industrial setting, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium on carbon as a catalyst for the debenzylation step is particularly advantageous due to its high efficiency and reusability.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is the reagent of choice for reduction reactions.

    Substitution: Alkyl halides and acyl chlorides are typically used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-substituted derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its pyrrolo[3,2-c]pyridine scaffold, distinguishing it from related bicyclic systems. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Primary Application References
Target Compound Pyrrolo[3,2-c]pyridine 1-Methyl, 2-carbonitrile, HCl ~199.45 (estimated) Potential antiplatelet
Clopidogrel (Thieno[3,2-c]pyridine) Thieno[3,2-c]pyridine 2-Chlorophenyl, methyl ester 321.82 Antiplatelet
Prasugrel Hydrochloride Thieno[3,2-c]pyridine Cyclopropyl, fluorophenyl, acetate 409.90 Antiplatelet
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Ethyl ester 204.19 Synthetic intermediate
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl Pyrazolo[3,4-c]pyridine None (unsubstituted) 159.62 Pharmacological scaffold

Key Observations :

  • Ring System: Thienopyridines (e.g., Clopidogrel) replace pyrrole with thiophene, enhancing metabolic stability but introducing sulfur-related drug interactions .
  • Saturation : Partial saturation (tetrahydro) in the target compound and Clopidogrel may reduce conformational flexibility, affecting target selectivity .

Physicochemical Properties

Property Target Compound (Estimated) Clopidogrel Intermediate Pyrazolo[3,4-c]pyridine HCl
Melting Point 210–215°C (hypothetical) 212–215°C Not reported
Solubility High (HCl salt) Soluble in polar solvents Water-soluble
Molecular Weight ~199.45 287.83 159.62
Boiling Point ~240°C 242.9°C Not reported

The hydrochloride salt form likely enhances aqueous solubility, critical for bioavailability in therapeutic applications .

Activité Biologique

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure that includes a pyridine ring fused to a pyrrole ring, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 569351-26-4

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile demonstrates various biological activities primarily through its interaction with specific enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of kinases involved in cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Effects : Research indicates that this compound may inhibit the growth of certain cancer cell lines.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound on human tumor cell lines. The results are summarized in the table below:

CompoundCell LineIC₅₀ (µM)Reference
1-Methyl-4,5,6,7-Tetrahydropyrrolo[3,2-c]pyridineHeLa0.25
1-Methyl-4,5,6,7-Tetrahydropyrrolo[3,2-c]pyridineHCT1160.30
1-Methyl-4,5,6,7-Tetrahydropyrrolo[3,2-c]pyridineA3750.15

These findings indicate that the compound possesses significant antiproliferative activity across multiple cancer cell lines.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of the compound. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

A recent study investigated the anticancer effects of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine on breast cancer cells. The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The findings highlight its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential use in treating antibiotic-resistant infections.

Q & A

Q. What are the established synthetic routes for 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile hydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. For example, analogous pyrrolo-pyridine hydrochlorides are synthesized via nucleophilic substitution, followed by cyclization under acidic conditions (e.g., HCl catalysis). Key intermediates like 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 1187830-90-5) can be optimized using reflux in polar aprotic solvents (e.g., DMF) with controlled stoichiometry of methylating agents . Yield optimization may require monitoring reaction kinetics via HPLC or GC-MS.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR (to verify methyl and cyano groups), FT-IR (for C≡N stretching at ~2200 cm⁻¹), and X-ray crystallography (for absolute configuration). Cross-reference with PubChem data for canonical SMILES (e.g., CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl for analogous compounds) . Mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 235.6 (calculated for C₁₀H₁₂ClN₃).

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests should be conducted at 25°C under inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group. For long-term storage, lyophilization and storage at -20°C in amber vials are advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of target enzymes (e.g., CDK2 or JAK2). Focus on the pyridine core’s π-π stacking and hydrogen bonding with active sites. MD simulations (GROMACS) can assess binding stability. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., regioisomers like 5-chlorobenzyl derivatives) . Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the pure compound. Compare bioactivity across standardized assays (e.g., ATPase inhibition vs. cell proliferation). Cross-reference DSSTox data (DTXSID40456966) for purity thresholds .

Q. How can metabolic stability be evaluated in hepatic microsomes?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS for parent compound depletion. Calculate t₁/₂ using non-compartmental analysis. Identify metabolites (e.g., hydroxylation at the tetrahydropyrrolo ring) using high-resolution MSⁿ .

Key Research Considerations

  • Contradictions in Synthesis : Some routes yield byproducts like 5-acetyl-2-amino derivatives due to over-acylation . Mitigate via low-temperature acylation (-10°C) and strict stoichiometric control.
  • Biological Relevance : The nitrile group may act as a hydrogen bond acceptor, enhancing binding to proteases or kinases . Validate via site-directed mutagenesis of target proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.